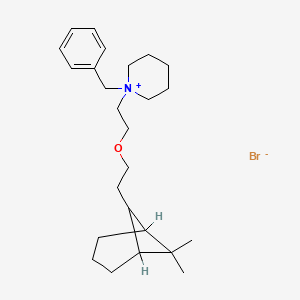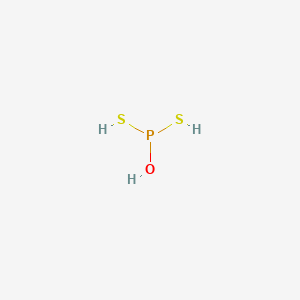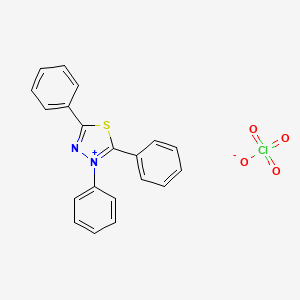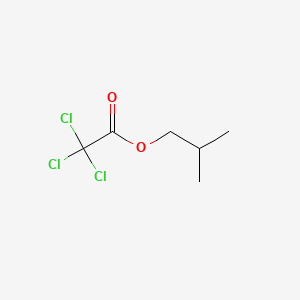
2-methylpropyl 2,2,2-trichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropyl 2,2,2-trichloroacetate is an organic compound that belongs to the class of esters It is derived from trichloroacetic acid and 2-methylpropanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl 2,2,2-trichloroacetate typically involves the esterification of trichloroacetic acid with 2-methylpropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropyl 2,2,2-trichloroacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of trichloroacetic acid and 2-methylpropanol.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms in the trichloroacetate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Trichloroacetic acid and 2-methylpropanol.
Reduction: Dichloroacetate derivatives.
Substitution: Various substituted trichloroacetate compounds.
Wissenschaftliche Forschungsanwendungen
2-Methylpropyl 2,2,2-trichloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-methylpropyl 2,2,2-trichloroacetate exerts its effects involves the interaction of its ester and trichloroacetate moieties with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing trichloroacetic acid, which can then interact with cellular components. The trichloroacetate group can also undergo substitution reactions, leading to the formation of new compounds that may have biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,2,2-trichloroacetate
- Ethyl 2,2,2-trichloroacetate
- Isopropyl 2,2,2-trichloroacetate
Uniqueness
2-Methylpropyl 2,2,2-trichloroacetate is unique due to the presence of the 2-methylpropyl group, which imparts distinct steric and electronic properties compared to other trichloroacetate esters. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
33560-15-5 |
|---|---|
Molekularformel |
C6H9Cl3O2 |
Molekulargewicht |
219.5 g/mol |
IUPAC-Name |
2-methylpropyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C6H9Cl3O2/c1-4(2)3-11-5(10)6(7,8)9/h4H,3H2,1-2H3 |
InChI-Schlüssel |
LRASRNYGUIRRSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


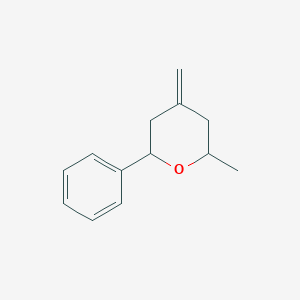
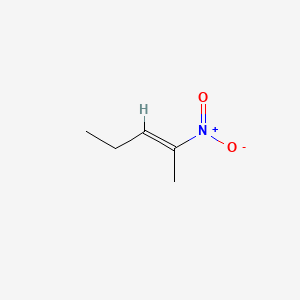
![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)

![1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14687977.png)
![Benzene, [(phenylmethyl)telluro]-](/img/structure/B14688001.png)
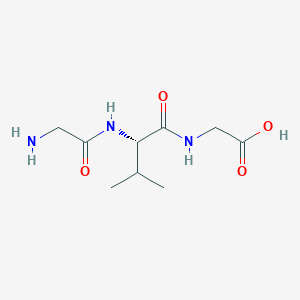
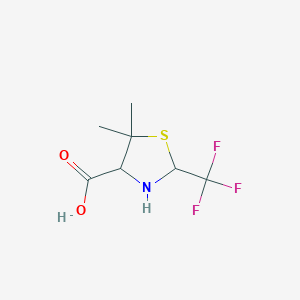
![10-Methoxynaphtho[2,1-b][1,5]naphthyridine](/img/structure/B14688027.png)

